The synthesis of M1001 can involve several methodologies, including but not limited to:
The technical aspects of synthesizing M1001 require careful consideration of reaction mechanisms, including the identification of intermediates and by-products that may arise during synthesis. Analytical techniques such as chromatography, spectroscopy, and mass spectrometry are commonly employed to monitor the progress of the synthesis and to characterize the final product.
The molecular structure of M1001 is defined by its specific arrangement of atoms and bonds. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional conformation of the molecule, which is essential for understanding its reactivity and interactions with other substances.
Key structural features may include:
Technical details regarding these reactions include information about reaction conditions (temperature, pressure), catalysts used, and mechanisms involved. Understanding these aspects is vital for optimizing reaction conditions to achieve desired outcomes.
The mechanism of action for M1001 refers to how it interacts at a molecular level with biological systems or other chemical entities. This process typically involves several steps:
Data supporting these mechanisms often come from pharmacological studies that elucidate how M1001 affects cellular processes.
M1001's physical properties include:
Chemical properties encompass:
Relevant data regarding these properties are essential for predicting behavior in different environments.
M1001 has a range of scientific uses across various fields:
Understanding these applications highlights the versatility and importance of M1001 in scientific research and industry.
HIF-2 is a heterodimeric transcription factor comprising an oxygen-sensitive HIF-2α subunit and a constitutively expressed aryl hydrocarbon receptor nuclear translocator (ARNT) subunit. It functions as a master regulator of cellular adaptation to hypoxia, governing the expression of genes critical for erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and metabolic reprogramming (e.g., glucose transporter 1, GLUT1) [1] [3]. Unlike HIF-1α, which responds to acute hypoxia, HIF-2α drives prolonged adaptations and exhibits target gene specificity. Dysregulation of HIF-2 is implicated in pathologies such as clear cell renal cell carcinoma (ccRCC), where hyperactivation promotes tumor growth, and chronic kidney disease (CKD), where impaired activity contributes to anemia [1] [6]. This duality positions HIF-2 as a high-value therapeutic target for bidirectional modulation.
M1001 (CAS 874590-32-6) was identified in 2019 as the first-in-class HIF-2α agonist through affinity selection–mass spectrometry (AS–MS) screening of compound libraries [1] [3] [5]. This breakthrough followed years of research focused on HIF-2α antagonists (e.g., PT2385). Unlike earlier modulators, M1001 demonstrated a unique capacity to enhance HIF-2 activity by binding the PAS-B domain of HIF-2α with a dissociation constant (Kd) of 667 nM [2] [7]. Its discovery marked a paradigm shift by proving that ligands occupying the same PAS-B pocket could produce opposite functional outcomes—agonism versus antagonism—depending on their interaction with specific pocket residues [1] [4]. Structurally, M1001 is a 3-aryl-benzisothiazole dioxide derivative (molecular weight: 327.40 g/mol; formula: C₁₇H₁₇N₃O₂S) with moderate cell permeability, enabling its use in cellular assays [2] [7].
Property | Value |
---|---|
Chemical Name | 3-{[2-(Pyrrolidin-1-yl)phenyl]amino}-1,2-benzisothiazole-1,1-dioxide |
CAS Number | 874590-32-6 |
Molecular Weight | 327.40 g/mol |
Binding Affinity (Kd) | 667 nM (HIF-2α PAS-B domain) |
Primary Biological Effect | HIF-2α agonism |
Cellular Activity | Upregulation of HIF-2 target genes (e.g., VEGF, EPO) at 10 µM |
M1001 exerts its agonistic effects by allosterically stabilizing the heterodimerization of HIF-2α and ARNT. X-ray crystallography (PDB ID: 6E3U) revealed that M1001 binds deeply within the hydrophobic PAS-B pocket of HIF-2α (Fig. 1B) [4]. This binding triggers a conformational shift in residue Tyr281, propelling its side chain toward the heterodimer interface (Fig. 1C). Consequently, Tyr281 forms a novel hydrogen bond with Tyr456 of the ARNT PAS-B domain—an interaction absent in the apo structure [1] [4] [5]. This "molecular glue" mechanism enhances heterodimer stability and increases transcriptional activity by 2–3 fold in cell-based luciferase assays [1] [3].
Feature | Agonist M1001 | Antagonist PT2385 |
---|---|---|
Binding Site | HIF-2α PAS-B domain | HIF-2α PAS-B domain |
Key Residue Displaced | Tyr281 | Met252 |
Effect on Dimerization | Stabilizes HIF-2α-ARNT via Tyr281–Tyr456 H-bond | Disrupts HIF-2α-ARNT via Met252 steric clash |
Functional Outcome | Increased transcription of HIF-2 target genes | Suppressed transcription and dimer formation |
Critically, M1001’s effects are isoform-specific. It shows no binding to HIF-1α due to differences in PAS-B pocket topology (e.g., smaller cavity size and non-conserved residues) [1] [5]. This selectivity differentiates M1001 from pan-HIF activators like prolyl hydroxylase inhibitors (PHIs), which non-specifically stabilize all HIF-α isoforms and may cause off-target effects [3] [5]. By directly and selectively enhancing HIF-2α-ARNT dimerization, M1001 provides a targeted strategy for diseases like CKD anemia, where EPO induction is therapeutic [1] [2].
Fig. 1: Structural Mechanism of M1001(A) Chemical structure of M1001.(B) M1001 (green sticks) bound inside the HIF-2α PAS-B pocket (PDB 6E3U).(C) Agonist-induced hydrogen bond (dashed line) between Tyr281 (HIF-2α) and Tyr456 (ARNT).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7